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1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine

Cat. No.: B12516465
CAS No.: 753021-62-4
M. Wt: 146.15 g/mol
InChI Key: IUUMJDNTTGADQX-UHFFFAOYSA-N
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Description

Historical Development and Context within Fused Heterocyclic Chemistry

The development of fused heterocyclic chemistry has been driven by the quest for new therapeutic agents and functional materials. ias.ac.in Pyridine-fused heterocycles, in particular, are a significant class of compounds due to their prevalence in biologically active molecules. ias.ac.inmdpi.com The synthesis of such systems often involves the construction of one heterocyclic ring onto another pre-existing one. mdpi.com For instance, the synthesis of pyrazolo[3,4-b]pyridines, a related class of fused pyridine (B92270) compounds, dates back to the early 20th century and has evolved to include numerous synthetic strategies. mdpi.com Similarly, methods for creating pyrido[2,3-d]-pyrimidines and nih.govresearchgate.netnumberanalytics.comtriazolo[4,3-a]pyridines have been developed, highlighting the long-standing interest in these scaffolds for their pharmacological potential. mdpi.comrsc.org

The fusion of heterocyclic rings can lead to rigid, planar structures that can interact more effectively with biological targets, often resulting in enhanced stability and diverse electronic properties compared to their individual components. ias.ac.in The specific arrangement of the fused rings, such as in the pyrido-fused systems, can be classified based on the shared bonds, leading to a variety of isomers with distinct chemical characteristics. ias.ac.in The compound 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine represents a novel and complex addition to this family, combining a four-membered ring (azetidine) with two five- and six-membered aromatic heterocycles (oxazole and pyridine).

Significance of Azetidine (B1206935), Oxazole (B20620), and Pyridine Motifs in Contemporary Synthetic and Mechanistic Research

The potential significance of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine can be inferred from the well-established importance of its constituent rings in modern chemistry.

Azetidine: This four-membered nitrogen-containing heterocycle has emerged as a valuable scaffold in medicinal chemistry, despite historical challenges in its synthesis. nih.govrsc.org The ring strain inherent in the azetidine structure makes it a unique building block in organic synthesis. rsc.org While more stable than the highly reactive aziridines, the azetidine ring can undergo facile ring-opening reactions, providing a versatile tool for constructing more complex molecules. rsc.org The rigid structure of the azetidine moiety is also beneficial in drug design, and it is found in several approved drugs. nih.govsciencedaily.com Recent advances have made the synthesis of azetidines more accessible, paving the way for their broader application. rsc.orgsciencedaily.com

Oxazole: The five-membered oxazole ring, containing both oxygen and nitrogen, is a crucial component in a wide array of biologically active compounds. numberanalytics.comtandfonline.com First synthesized in 1917, oxazole derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties. numberanalytics.com In medicinal chemistry, the oxazole motif is considered a "bioisostere," meaning it can replace other functional groups to improve a molecule's biological activity and properties. benthamscience.com Its unique electronic and structural characteristics make it a popular choice for the development of new therapeutic agents. numberanalytics.combenthamscience.com

Pyridine: As one of the most prevalent nitrogen-containing heterocycles, the pyridine ring is a cornerstone of drug design. nih.govresearchgate.net Its presence in a molecule can significantly enhance pharmacological activity, improve metabolic stability, and increase water solubility. nih.govnih.gov The pyridine scaffold is found in numerous natural products, including vitamins and alkaloids, as well as a vast number of FDA-approved drugs. nih.govrsc.org In recent years, there has been a notable increase in the number of approved drugs containing a pyridine ring, particularly in the area of cancer treatment. nih.gov The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in the search for new medicines. researchgate.netresearchgate.net

The table below summarizes the key features of each constituent motif:

Heterocyclic MotifKey Features in Chemical Research
Azetidine Contains a strained four-membered ring, making it useful in strain-driven reactions. rsc.org Its rigid structure is advantageous in drug design. nih.gov
Oxazole A five-membered aromatic ring with diverse biological activities. numberanalytics.comalliedacademies.org Often used as a bioisostere to enhance pharmacological properties. benthamscience.com
Pyridine A highly versatile six-membered aromatic ring that improves drug-like properties. nih.govnih.gov A "privileged scaffold" found in numerous approved drugs. researchgate.netresearchgate.net

Current Gaps and Future Research Avenues in 1H-Azeto[1,2-a]nih.govresearchgate.netoxazolo[3,4-c]pyridine Chemistry

The primary gap in the research landscape is the apparent lack of any published studies on the synthesis or properties of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine itself. This presents a significant opportunity for original research. Future investigations could be directed towards several key areas:

Synthesis: Developing a synthetic route to this novel fused system would be the first and most critical step. This would likely involve a multi-step process, potentially culminating in a cyclization reaction to form the final fused structure. The development of a one-pot synthesis would be an even more significant achievement. rsc.org

Structural and Electronic Properties: Once synthesized, a thorough characterization of the compound's three-dimensional structure and electronic properties would be essential. This would involve techniques such as X-ray crystallography and computational modeling to understand how the fusion of the three rings influences their individual characteristics.

Reactivity Studies: The unique combination of a strained azetidine ring with two aromatic heterocycles suggests a rich and potentially novel reactivity profile. For example, the strained azetidine portion of the molecule could be a site for selective ring-opening reactions, providing a pathway to new functionalized derivatives.

Biological Screening: Given the well-documented biological activities of azetidine, oxazole, and pyridine derivatives, 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine and its derivatives would be prime candidates for biological screening. They could be tested for a wide range of activities, including anticancer, antimicrobial, and neurological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B12516465 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine CAS No. 753021-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753021-62-4

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

10-oxa-5,11-diazatricyclo[6.3.0.02,5]undeca-1,3,6,8-tetraene

InChI

InChI=1S/C8H6N2O/c1-3-10-4-2-7(10)8-6(1)5-11-9-8/h1-5,9H

InChI Key

IUUMJDNTTGADQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC2=C3C1=CON3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine Scaffolds

Strategies for Azetidine (B1206935) Ring Construction within the Fused System

The construction of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in organic synthesis. nih.gov When incorporated into a fused system, its formation requires precise control over stereochemistry and regioselectivity.

Photochemical [2+2] cycloaddition, particularly the aza Paternò–Büchi reaction, represents a powerful and direct method for the synthesis of azetidines. nih.gov This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. nih.gov In the context of the target scaffold, a plausible strategy would involve the irradiation of a precursor containing both an imine and an alkene functionality at appropriate positions on the pyridine (B92270) or a pre-formed oxazole (B20620) ring system.

The most direct pathway involves the excitation of an imine from its ground state to a short-lived singlet state, which can then react with an alkene in a concerted fashion, often with high stereoselectivity. nih.gov Intramolecular versions of this reaction are particularly effective for creating fused ring systems. nih.gov For instance, a precursor with an imine and an alkene held in proximity by a larger ring structure can undergo efficient intramolecular [2+2] photocycloaddition. nih.gov

Table 1: Examples of Aza Paternò–Büchi Reactions for Azetidine Synthesis

Imine Substrate Alkene Partner Product Yield (%) Reference
N-Benzylidene-aniline Ethyl vinyl ether 2-Ethoxy-1,3-diphenylazetidine 65 nih.gov
1,3,4-Oxadiazole Indene Azetidine adduct 7 nih.gov

This table presents representative examples of the aza Paternò–Büchi reaction and is intended to be illustrative of the general methodology.

A common and reliable method for constructing the azetidine ring is through intramolecular S_N2 reactions. nih.gov This strategy typically involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, leading to the formation of the four-membered ring. nih.gov For the synthesis of the target fused system, a precursor would need to be synthesized with a nucleophilic nitrogen atom and an electrophilic carbon center positioned to allow for a 4-exo-tet cyclization.

A notable example of this approach is the intramolecular aminolysis of epoxy amines. In this method, a cis-3,4-epoxy amine can be treated with a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to promote a regioselective intramolecular ring-opening of the epoxide by the amine, yielding an azetidine. nih.govfrontiersin.org This reaction can proceed in high yields and tolerates a variety of functional groups. nih.govfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

Substrate Product Yield (%) Reference
N-Benzyl-4,5-epoxy-hexan-1-amine 1-Benzyl-2-ethylazetidin-3-ol 81 nih.govfrontiersin.org
N-(4-Methoxybenzyl)-4,5-epoxy-hexan-1-amine 2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol 85 nih.govfrontiersin.org

This table provides examples of azetidine formation via intramolecular nucleophilic substitution and is illustrative of the general principles.

Rearrangement reactions offer another avenue for the construction of azetidine rings. One such transformation is the ring expansion of aziridines. For instance, treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) can lead to the formation of 3-methoxyazetidines via an intermediate aziridine (B145994) that undergoes rearrangement. researchgate.net This type of rearrangement can be a powerful tool for accessing substituted azetidines that might be difficult to prepare by other methods. researchgate.net

Another relevant rearrangement is the mdpi.comnih.gov-Meisenheimer rearrangement of azetidine N-oxides, which leads to the formation of isoxazolidines. researchgate.net While this specific rearrangement leads away from the azetidine core, it highlights the reactivity of strained ring systems and the potential for skeletal reorganization in the synthesis of complex heterocycles.

Synthesis of themdpi.comnih.govOxazolo Moiety

The mdpi.comnih.govoxazole, or isoxazole, ring is a key component of the target scaffold. Its synthesis can be achieved through several reliable methods, with cycloaddition reactions being particularly prominent.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary and highly efficient method for the construction of the mdpi.comnih.govoxazole ring. nih.govyoutube.com Nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, react readily with alkynes to produce isoxazoles. mdpi.comresearchgate.net For the synthesis of the target fused system, an intramolecular nitrile oxide cycloaddition (INOC) would be a highly effective strategy. mdpi.comnih.gov This would involve a precursor molecule containing both a nitrile oxide or its precursor and an alkyne tethered to a pyridine core.

The INOC reaction is particularly powerful for creating fused heterocyclic systems, as the intramolecular nature of the reaction can provide excellent control over regioselectivity. mdpi.com For example, an N-propargylbenzimidazole oxime can undergo an INOC reaction to form a tetracyclic isoxazole-containing ring system. mdpi.com

Table 3: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Isoxazole Formation

Substrate Product Yield (%) Reference
N-Propargylbenzimidazole oxime Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole Not specified mdpi.com

This table illustrates the application of INOC reactions and is intended to showcase the general methodology.

Oxidative cyclization reactions provide an alternative route to the mdpi.comnih.govoxazole ring. These methods typically involve the formation of a C-O or C-N bond through an oxidative process, leading to the closure of the heterocyclic ring. rsc.orgresearchgate.net A notable example is the palladium-catalyzed and copper-mediated oxidative cyclization of enamides to form trisubstituted oxazoles. rsc.org This reaction is thought to proceed through a cascade of C-N and C-O bond formations. rsc.org

Another approach involves the iodine/copper(I) iodide-mediated intramolecular oxidative C-O bond formation of enamides to provide access to a variety of oxazole derivatives. researchgate.net Additionally, the photo-oxidation of oxazoles with singlet oxygen can lead to the formation of endoperoxides through a [4+2]-cycloaddition, which can then undergo further transformations. nih.gov While this is a reaction of a pre-formed oxazole, it demonstrates the susceptibility of the ring to oxidative processes that could be harnessed in a synthetic strategy.

Table 4: Oxidative Cyclization for Oxazole Synthesis

Starting Material Reagents Product Yield (%) Reference
Enamide Pd(OAc)₂, Cu(OAc)₂, O₂ Trisubstituted oxazole Not specified rsc.org
Enamide I₂, CuI Polysubstituted oxazole Not specified researchgate.net

This table presents examples of oxidative cyclization methods for oxazole synthesis and is intended to be illustrative of the general approaches.

Pyridine Annulation Strategies in the Fused System

The construction of the pyridine ring onto the pre-existing azeto-oxazole framework is a critical step in the synthesis of 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine. Various classical and modern synthetic strategies can be envisioned for this transformation, each with its own set of advantages and challenges.

Hantzsch-Type Pyridine Synthesis Approaches

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile method for the construction of substituted pyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

In the context of the this compound scaffold, a Hantzsch-type approach would likely involve a functionalized azeto-oxazole precursor bearing the necessary components for the condensation. For instance, an amino-functionalized azeto-oxazole could serve as the nitrogen donor, reacting with a suitable diketone and aldehyde. The reaction conditions, including the choice of catalyst and solvent, would be crucial for achieving good yields and avoiding side reactions. Modern variations of the Hantzsch synthesis, employing microwave irradiation or "green" solvents, could also be explored to optimize the process. wikipedia.org

Table 1: Hypothetical Hantzsch-Type Reaction Components for Pyridine Annulation

Reactant 1 (Nitrogen Source)Reactant 2 (β-Dicarbonyl)Reactant 3 (Aldehyde)Potential Catalyst
Amino-functionalized azeto-oxazoleAcetylacetoneFormaldehydeProline
Azeto-oxazolyl-enamineEthyl acetoacetateBenzaldehydeMontmorillonite K-10
Azetidinyl-oxazole ureaDimedoneGlyoxylic acidYb(OTf)₃

This table presents a conceptual framework. Actual substrates and conditions would require experimental validation.

Inverse Electron Demand Diels-Alder Reactions for Pyridine Ring Formation

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocycles. acsgcipr.orgwikipedia.org This cycloaddition occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org For the synthesis of the pyridine ring in the target scaffold, an azeto-oxazole derivative could be designed to act as either the diene or dienophile component.

A plausible strategy involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine (B1199460) or a substituted pyrimidine (B1678525), with an electron-rich dienophile tethered to the azeto-oxazole core. acsgcipr.org The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to afford the desired pyridine ring. acsgcipr.org The regioselectivity of the cycloaddition would be a key consideration, governed by the electronic and steric properties of the substituents on both the diene and dienophile. rsc.org

Table 2: Conceptual IEDDA Reaction Partners for Pyridine Synthesis

Diene Component (Electron-Poor)Dienophile Component (Electron-Rich)Expected Intermediate
1,2,4,5-TetrazineAzeto-oxazolyl-enamineBicyclic adduct
3,6-Disubstituted-1,2,4-triazineAzeto-oxazolyl-ynamineDihydropyridine derivative
PyrimidineAzeto-oxazolyl-vinyl etherBridged bicyclic adduct

This table is illustrative of potential IEDDA strategies and requires experimental verification.

Total Synthesis Approaches to 1H-Azeto[1,2-a]nih.govacsgcipr.orgoxazolo[3,4-c]pyridine

Linear Synthetic Sequences

A linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. differencebetween.comchemistnotes.com For the this compound scaffold, a linear approach might start with the formation of the azetidine ring, followed by the annulation of the oxazole ring, and finally, the construction of the pyridine ring.

Convergent Synthetic Strategies

For the this compound scaffold, a convergent strategy could involve the separate synthesis of a functionalized azeto-oxazole fragment and a substituted pyridine precursor. These two fragments would then be joined in a final coupling reaction. This approach allows for greater flexibility and optimization of the synthesis of each fragment.

Table 3: Comparison of Linear and Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Overall Yield Tends to be lower, especially for long sequences. differencebetween.comGenerally higher, as it depends on fewer sequential steps. chemistnotes.com
Efficiency Can be less efficient due to the sequential nature. differencebetween.comMore efficient due to parallel synthesis of fragments. fiveable.me
Flexibility Less flexible, as a failure in an early step impacts the entire synthesis.More flexible, allowing for independent optimization of fragment syntheses.
Purification Can involve more purification steps of linear intermediates.May involve fewer overall purification steps.

Chemo-, Regio-, and Stereoselective Control in 1H-Azeto[1,2-a]nih.govacsgcipr.orgoxazolo[3,4-c]pyridine Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules to ensure the formation of the desired isomer and to simplify purification.

Chemoselectivity : In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. nih.gov In the synthesis of the target scaffold, for instance, selective functionalization of the pyridine ring without affecting the azeto-oxazole core would be a key chemoselective transformation. This can often be achieved through judicious choice of reagents and catalysts. nih.gov

Regioselectivity : This refers to the control of the position of bond formation. nih.govrsc.org In pyridine annulation reactions like the Hantzsch synthesis or IEDDA, the substitution pattern on the reactants will heavily influence the regiochemical outcome of the cyclization. acs.orgnih.gov For example, the use of unsymmetrical dicarbonyl compounds in a Hantzsch synthesis can lead to a mixture of regioisomers. mdpi.com

Stereoselectivity : The control of the three-dimensional arrangement of atoms is crucial, especially when chiral centers are present, as is the case with the azetidine ring. Stereoselective synthesis aims to produce a single stereoisomer. researchgate.netnih.gov This can be achieved using chiral auxiliaries, asymmetric catalysts, or by employing stereospecific reactions. mdpi.com The relative stereochemistry of the fused ring system would need to be carefully controlled throughout the synthesis.

Green Chemistry Principles in the Synthesis of Fused Heterocyclic Scaffolds

The application of green chemistry principles to the synthesis of complex molecules is a significant focus of modern organic chemistry. For a hypothetical molecule such as 1H-Azeto[1,2-a] acs.orgorganic-chemistry.orgoxazolo[3,4-c]pyridine, this would involve the use of catalytic reactions, safer solvents, and energy-efficient conditions to construct the intricate fused ring system.

Catalytic Approaches (e.g., Palladium-catalyzed cross-coupling reactions)

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are crucial for constructing complex heterocyclic frameworks.

One relevant strategy for the formation of the azetidine portion of a fused system is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. organic-chemistry.org This method allows for the direct conversion of a C-H bond to a C-N bond, forming the four-membered azetidine ring with high efficiency and selectivity. organic-chemistry.org The use of a picolinamide (B142947) (PA) directing group can facilitate this transformation at γ and δ positions, making it a predictable method for synthesizing azetidines and other nitrogen heterocycles under relatively mild conditions. organic-chemistry.org

For the pyridine or oxazole components, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are invaluable for introducing substituents or building the rings themselves. For instance, the synthesis of substituted pyridines can be achieved through the coupling of halopyridines with various organoboron or organotin reagents. researchgate.net These catalytic cycles, which typically involve low catalyst loadings and can often be performed in more environmentally benign solvents, represent a significant green advantage over stoichiometric reagents. youtube.com

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

Reaction TypeApplication in Heterocycle SynthesisKey Features
Intramolecular C-H AminationFormation of azetidine and pyrrolidine (B122466) rings. organic-chemistry.orgHigh regioselectivity, use of unactivated C-H bonds. organic-chemistry.org
Suzuki CouplingArylation of pyridines and other heterocycles.Broad substrate scope, mild reaction conditions.
Heck CouplingVinylation of heterocyclic halides.Atom-economic, forms C-C bonds with alkenes.
Sonogashira CouplingAlkynylation of heterocycles, useful for further cyclization. youtube.comRequires a copper co-catalyst, forms C-C bonds with terminal alkynes. youtube.com

Solvent-Free and Aqueous Reaction Conditions

A major tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by grinding (mechanochemistry) or heating, can lead to higher yields, shorter reaction times, and easier product purification. nih.gov For example, the synthesis of various pyrazolo[1,5-a]pyrimidines and related azolo-pyridazines has been successfully achieved under solvent-free conditions by grinding the reactants with a catalytic amount of acetic acid. nih.gov

Aqueous reaction conditions are also highly desirable. While many organic reagents have low solubility in water, the use of phase-transfer catalysts, surfactants, or co-solvents can overcome this limitation. The synthesis of 1,2,4-triazolo[4,3-a]pyridines has been demonstrated in aqueous media, highlighting the potential for water to replace hazardous organic solvents in the synthesis of fused nitrogen heterocycles. nih.gov Microwave-assisted organic synthesis (MAOS) is another green technique that can be paired with aqueous or solvent-free conditions to dramatically accelerate reaction rates and improve energy efficiency. nih.gov For instance, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation, demonstrating a tandem reaction with a broad substrate scope and good to excellent yields in a short time. nih.gov

Table 2: Comparison of Reaction Conditions in Heterocyclic Synthesis

ConditionAdvantagesExample Application
Solvent-FreeReduced waste, simplified workup, often faster. nih.govGrinding synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
AqueousNon-toxic, non-flammable, inexpensive solvent.Synthesis of acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. nih.gov
Microwave IrradiationRapid heating, shorter reaction times, often higher yields. nih.govCatalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. nih.gov

Mechanistic Investigations of Reactions Involving 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine

Reaction Pathways for Formation of the Fused Ring System

The synthesis of this intricate heterocyclic framework likely involves a series of carefully orchestrated cyclization reactions. The high ring-strain energy of the azetidine (B1206935) ring, approximately 25.2 kcal/mol, makes its formation a key challenge. researchgate.net

Transition State Analysis of Cyclization Reactions

The formation of the azetidine ring within this fused system is anticipated to proceed through an intramolecular cyclization. One plausible pathway is the intramolecular C-N bond formation from a suitably functionalized precursor. magtech.com.cnclockss.org For instance, a precursor containing a leaving group on the carbon destined to be part of the azetidine ring and a nucleophilic nitrogen atom from the adjacent ring would be a logical starting point.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition state geometries and activation energies for such cyclization reactions. These studies could help predict the feasibility of different cyclization strategies and identify the most energetically favorable pathway. For example, in related systems, Pd(II)-catalyzed C(sp3)–H amination has been shown to proceed via a mechanism involving reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org

Illustrative Data on Cyclization Activation Energies in Related Systems:

Reaction TypePrecursor TypeCatalyst/ConditionsActivation Energy (kcal/mol) (Theoretical)
Intramolecular Nucleophilic Substitutionβ-amino alcohol derivativeMitsunobu conditions15-25
Pd-Catalyzed C-H AminationAmino-alkyl precursorPd(OAc)₂ / oxidant20-30
Photochemical [2+2] CycloadditionImine and alkeneVisible light / photocatalystVaries with substrate

This table is illustrative and based on data for analogous azetidine-forming reactions. Actual values for the target compound would require specific experimental or computational analysis.

Kinetic Isotope Effect Studies in Ring Formation

Kinetic Isotope Effects (KIEs) are powerful tools for probing the rate-determining step and transition state structure of a reaction. nih.gov In the context of forming the 1H-Azeto[1,2-a] tandfonline.commdpi.comoxazolo[3,4-c]pyridine system, KIE studies could provide crucial insights.

For instance, if the C-N bond formation is the rate-determining step, a primary ¹⁵N KIE would be expected. Similarly, if a C-H bond is broken during the cyclization, a primary deuterium (B1214612) KIE would be observed. The magnitude of the KIE can indicate the degree of bond breaking/formation in the transition state. Inverse solvent kinetic isotope effects (SKIEs), where the reaction rate increases in D₂O, can sometimes be observed and often point to a pre-equilibrium step before the rate-limiting step. semanticscholar.org

Mechanisms of Ring-Opening and Rearrangement Reactions

The strained azetidine ring is a key reactive site in the fused system, making it susceptible to ring-opening and rearrangement reactions.

Electrophilic and Nucleophilic Cleavage of Azetidine Ring

The azetidine ring can be cleaved by both electrophiles and nucleophiles. Nucleophilic ring-opening is a common reaction for azetidines, often requiring activation by a Lewis acid or conversion to an azetidinium salt to increase the ring strain and electrophilicity of the ring carbons. magtech.com.cn The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net In unsymmetrical azetidinium ions, nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects from substituents can direct the attack to a more substituted carbon if it can stabilize a partial positive charge in the transition state. magtech.com.cn

Electrophilic cleavage is less common but can occur, for example, with reagents like cyanogen (B1215507) bromide (von Braun reaction). researchgate.net

Thermal and Photochemical Rearrangements

Fused heterocyclic systems can undergo a variety of thermal and photochemical rearrangements.

Dimroth-like Rearrangement: The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring, often under acidic, basic, or thermal conditions. wikipedia.org While classically described for triazoles, analogous rearrangements occur in other fused nitrogen-containing heterocycles like imidazo[1,2-a]pyrimidines and tandfonline.commdpi.commagtech.com.cntriazolo[1,5-c]pyrimidines. researchgate.netresearchgate.netnih.govnih.gov Such a rearrangement in the 1H-Azeto[1,2-a] tandfonline.commdpi.comoxazolo[3,4-c]pyridine system could potentially involve the atoms of the oxazole (B20620) or pyridine (B92270) rings. The rate of such rearrangements is often influenced by the electron density of the rings and the reaction conditions. researchgate.net

Other Rearrangements: Thermal rearrangements in related systems, such as chromeno[2,3-b]pyridines, have been observed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com Photochemical rearrangements are also plausible. For example, irradiation of pyrazolidinones can lead to rearrangement to 1-anilinoazetidin-2-ones. rsc.org The specific outcome would depend on the electronic structure of the excited state. baranlab.org The Baldwin rearrangement, a thermal conversion of 2,3-dihydroisoxazoles to acyl aziridines, provides another example of a thermally induced ring transformation in related heterocycles. nih.gov Photochemical [2+2] cycloadditions between imines and alkenes represent a direct route to functionalized azetidines. nih.govrsc.org

Elucidation of Electrophilic and Nucleophilic Attack Mechanisms on the Fused System

The electronic landscape of the 1H-Azeto[1,2-a] tandfonline.commdpi.comoxazolo[3,4-c]pyridine system is complex, with multiple potential sites for electrophilic and nucleophilic attack.

Electrophilic Attack: The pyridine ring is generally electron-deficient and undergoes electrophilic substitution with difficulty, usually at the 3-position. youtube.comyoutube.comyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack. youtube.com However, the fusion of the oxazole and azeto rings will modulate this reactivity. The oxazole ring itself can be susceptible to electrophilic attack. In the related 2-diethylaminooxazolo[4,5-b]pyridine system, electrophilic substitution occurs specifically at the C-6 position of the pyridine ring. tandfonline.com The presence of activating groups can significantly influence the regioselectivity. youtube.com

Nucleophilic Attack: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack. mdpi.com The introduction of electron-withdrawing groups, such as a nitro group, on the pyridine ring of oxazolo[3,2-a]pyridinium salts dramatically increases its susceptibility to nucleophilic attack, leading to cleavage of the pyridine ring. mdpi.comresearchgate.net In some bis(imino)pyridine systems, an unprecedented nucleophilic attack at the pyridine nitrogen atom has been observed. scielo.org.mxnih.gov For the title compound, nucleophilic attack could potentially occur at the pyridine ring, leading to substitution or ring-opening, or at the azetidine ring, leading to its cleavage. researchgate.net The precise site of attack would be dictated by the specific nucleophile and reaction conditions.

Radical Reactions and Electron Transfer Processes3.5. Catalytic Cycles in 1H-Azeto[1,2-a]bham.ac.ukresearchgate.netoxazolo[3,4-c]pyridine Transformations

Further research and synthesis of this specific compound would be required to investigate and document the mechanistic details requested.

In-Depth Analysis of 1H-Azeto[1,2-a] rsc.orgresearchgate.netoxazolo[3,4-c]pyridine Remains Elusive

A comprehensive search for scientific literature and experimental data on the chemical compound 1H-Azeto[1,2-a] rsc.orgresearchgate.netoxazolo[3,4-c]pyridine has yielded no specific results. Despite extensive investigation across chemical databases and scholarly articles, no published research detailing the synthesis or structural characterization of this particular heterocyclic system could be located.

The inquiry for an article focused on advanced methodologies for the structural and conformational analysis of 1H-Azeto[1,2-a] rsc.orgresearchgate.netoxazolo[3,4-c]pyridine cannot be fulfilled at this time due to the apparent absence of this compound in published scientific literature. Methodologies specified for the analysis, including 2D Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR and Raman), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, require experimental data derived directly from a synthesized and isolated sample of the compound.

Searches for this specific fused azeto-oxazolo-pyridine ring system did not return a Chemical Abstracts Service (CAS) number, nor did they retrieve any papers describing its synthesis, or the application of analytical techniques such as COSY, HSQC, HMBC, NOESY/ROESY, IR, Raman, HRMS, or single-crystal X-ray diffraction to it.

While research exists for related but distinct heterocyclic structures—such as various triazolopyridines, pyrazolopyridines, and other isomers of oxazolopyridines—the strict requirement to focus solely on 1H-Azeto[1,2-a] rsc.orgresearchgate.netoxazolo[3,4-c]pyridine prevents the inclusion of this information as it would not be scientifically accurate or relevant to the specified subject. For instance, studies on compounds like 1,2,4-triazolo[4,3-a]pyridine-3-amine and 1H-pyrazolo[3,4-c]pyridine derivatives are available but their spectral and structural data are unique to their specific molecular frameworks and cannot be extrapolated to the requested compound. nih.govmdpi.com

The creation of detailed research findings and data tables for the requested analytical techniques is contingent upon the existence of primary research focused on this molecule. Without such foundational data, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy.

Therefore, until 1H-Azeto[1,2-a] rsc.orgresearchgate.netoxazolo[3,4-c]pyridine is synthesized and its properties are characterized in a peer-reviewed scientific context, a detailed article on its structural elucidation is not possible.

Advanced Methodologies for Structural Elucidation and Conformational Analysis of 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine

X-ray Crystallography for Solid-State Structure and Torsional Angles

Polymorphism and Crystal Packing Analysis

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of critical importance in understanding the physicochemical properties of a compound. To date, dedicated studies on the polymorphism of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine are not extensively available in the public domain. However, analysis of related heterocyclic systems provides a framework for anticipating the potential crystalline behavior of this molecule.

The crystal packing of heterocyclic compounds is often governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. For instance, in derivatives of 1,3,4-oxadiazole-2(3H)-thiones, inversion-related N–H⋯S hydrogen bonds are a dominant feature in the crystal packing, leading to the formation of specific ring structures. rsc.org These primary interactions are further supported by a network of C–H⋯O, C–H⋯S, C–H⋯π, and π-π contacts, which guide the assembly of molecules into interconnected columns. rsc.org In contrast, some related structures exhibit N–H⋯O contacts that generate planar layers, which are then linked by π-π stacking interactions. rsc.org

In the case of substituted 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone, the crystal structure reveals that molecules are linked by C–H⋯π interactions, forming chains within the crystal lattice. nih.gov Similarly, for 1,2,4-triazolo[4,3-a]pyridin-3-amine, the crystal structure is characterized by two molecules in the asymmetric unit linked via N–H⋯N hydrogen bonds. mdpi.com

While specific crystallographic data for 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine is not present in the available literature, these examples highlight the common packing motifs that could be anticipated. The presence of nitrogen and oxygen heteroatoms in the fused ring system of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine suggests a high likelihood of significant hydrogen bonding and π-stacking interactions influencing its solid-state architecture.

Future research involving single-crystal X-ray diffraction of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine would be invaluable in elucidating its precise crystal packing and identifying any polymorphic forms. Such studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting crystal structures.

Table 1: Comparison of Intermolecular Interactions in Related Heterocyclic Compounds

Compound/SystemDominant Intermolecular InteractionsResulting Supramolecular Assembly
Methoxybenzyl-1,3,4-oxadiazole-2(3H)-thionesN–H⋯S hydrogen bonds, C–H⋯O, C–H⋯S, C–H⋯π, π-π contactsInterconnected columns
Methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thionesN–H⋯O contacts, C–H⋯S, C–H⋯O, π-π stackingInterconnected planar layers
1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanoneC–H⋯π interactionsChains
1,2,4-triazolo[4,3-a]pyridin-3-amineN–H⋯N hydrogen bondsDimeric units

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules. For a molecule to be amenable to this analysis, it must be chiral, meaning it is non-superimposable on its mirror image.

In the context of 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine , the applicability of chiroptical spectroscopy is contingent upon the presence of stereogenic centers or axial chirality within its structure. If derivatives of this parent compound are synthesized with chiral substituents, or if the fused ring system itself imparts chirality, then CD and ORD would be essential tools for assigning the absolute configuration of the enantiomers.

The determination of absolute configuration using chiroptical methods often involves comparing experimentally measured spectra with those predicted from quantum-chemical calculations. This approach has been successfully applied to a wide range of chiral molecules. For instance, the absolute configuration of complex molecules can be determined by analyzing the CD spectrum and comparing it to theoretical predictions.

While there are no specific reports on the application of chiroptical spectroscopy to 1H-Azeto[1,2-a] nih.govresearchgate.netoxazolo[3,4-c]pyridine in the current body of scientific literature, the principles remain broadly applicable. Should a chiral synthesis of this molecule or its derivatives be achieved, a typical workflow for absolute configuration determination would involve:

Separation of Enantiomers: The racemic mixture would first need to be resolved into its constituent enantiomers, typically using chiral chromatography.

Experimental Measurement: The CD and/or ORD spectra of each enantiomer would be recorded.

Computational Modeling: Quantum-chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), would be performed to predict the chiroptical spectra for a known absolute configuration (e.g., R or S).

Comparison and Assignment: The experimentally measured spectrum would be compared with the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.

The reliability of this method is well-established and has been demonstrated for other complex heterocyclic systems. The insights gained from such an analysis would be crucial for understanding the stereochemical aspects of the molecule's interactions in a chiral environment.

Theoretical and Computational Chemistry Studies on 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

While the fused ring structure of 1H-Azeto[1,2-a] researchgate.netwikipedia.orgoxazolo[3,4-c]pyridine may limit its conformational flexibility, substituents on the ring system could introduce different possible spatial arrangements. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape of larger, more flexible molecules.

MM methods use a classical force field to rapidly calculate the potential energy of a molecule as a function of its conformation. This allows for a quick scan of many possible arrangements to identify low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system and its accessible conformations at a given temperature. While detailed studies on the specific title compound are not available, these techniques are routinely applied to substituted heterocyclic systems to understand their dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

By calculating the magnetic shielding tensors around each nucleus in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). jetir.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) aid in the assignment of experimental spectra. For instance, theoretical calculations on 1,2,4-triazolo[4,3-a]pyridin-3-amine involved analyzing the molecular structure and vibrational spectra using the B3LYP/6-311G(2d,2p) approach. mdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyridine (B92270) Derivative

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2150.1149.8
C3124.5123.9
C4136.2135.7
C5124.5123.9
C6150.1149.8

Note: The data in this table is for illustrative purposes and does not represent actual data for 1H-Azeto[1,2-a] researchgate.netwikipedia.orgoxazolo[3,4-c]pyridine.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface, it is possible to identify the transition state—the highest energy point along the reaction coordinate—that connects reactants and products.

For a compound like 1H-Azeto[1,2-a] researchgate.netwikipedia.orgoxazolo[3,4-c]pyridine, one could investigate its potential synthetic routes or its reactivity in various chemical transformations. For example, a proposed mechanism for the transformation of Py–OAt ethers to the pyridin-2H-one motif involved modeling two possible reaction pathways. nih.gov The characterization of the transition state geometry and its energy (the activation energy) allows for the prediction of reaction rates and the feasibility of a proposed mechanism.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals are crucial in determining the outcome of many chemical reactions.

For 1H-Azeto[1,2-a] researchgate.netwikipedia.orgoxazolo[3,4-c]pyridine, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO indicates regions of high electron density, which are susceptible to attack by electrophiles, while the LUMO indicates electron-deficient regions, which are susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For example, FMO analysis of a 5-(4-nonylphenyl)-7-azaindole showed HOMO and LUMO energies of -6.0 eV and -1.2 eV, respectively, calculated at the B3LYP/6-311++G** level of theory. researchgate.net The distribution of these orbitals across the molecule highlighted the reactive regions.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Fused Heterocyclic System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and does not represent actual calculated values for 1H-Azeto[1,2-a] researchgate.netwikipedia.orgoxazolo[3,4-c]pyridine.

Computational Ligand-Scaffold Interaction Modeling (Purely theoretical, no direct biological activity claims)

Extensive searches for theoretical and computational studies on the specific chemical compound 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine have yielded no specific research findings. While computational modeling, including molecular docking and pharmacophore analysis, is a common practice in drug discovery and materials science for evaluating novel heterocyclic systems, no published studies were identified that have specifically investigated the 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine scaffold.

The following sections are therefore presented as a general framework for how such studies would be theoretically conducted, based on standard computational chemistry methodologies.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a hypothetical study of 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine, researchers would first identify a protein of interest. The three-dimensional structure of this protein would be obtained from a repository such as the Protein Data Bank (PDB). Docking simulations would then be performed using software like AutoDock, Glide, or GOLD. The results would typically be presented in a table format, detailing the binding energy (often in kcal/mol) and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Hypothetical Molecular Docking Data Table

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesHydrogen Bond Distance (Å)
Hypothetical Kinase 1-8.5TYR23, LYS45, ASP1012.8, 3.1
Hypothetical Protease 1-7.9HIS88, SER1542.9
Hypothetical Receptor 1-9.1TRP112, ARG203, GLU2042.7, 3.0, 3.2

Note: The data in this table is purely illustrative and not based on actual experimental results for 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine.

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

A pharmacophore model for 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine would be developed based on its structural features and potential interaction points. This model could then be used to virtually screen large databases of chemical compounds to identify other molecules with similar pharmacophoric features, which might exhibit similar (though not guaranteed) interaction capabilities. The features are typically color-coded and visualized in 3D space.

Hypothetical Pharmacophore Features for 1H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-c]pyridine

Pharmacophoric FeatureNumber of FeaturesPotential Interacting Group
Hydrogen Bond Acceptor2Nitrogen, Oxygen atoms
Aromatic Ring2Pyridine and oxazole (B20620) rings
Hydrophobic Center1Fused ring system core

Note: This table represents a theoretical analysis of the potential pharmacophoric features of the named compound and is not derived from specific research.

Derivatization, Functionalization, and Analogue Synthesis of the 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine Scaffold

Regioselective Functionalization of Pyridine (B92270) Ring

The pyridine ring within the scaffold is anticipated to be electron-deficient, a characteristic inherent to the pyridine nucleus and likely enhanced by the fused electron-withdrawing oxazole (B20620) ring. This electronic nature dictates the preferred modes of substitution.

Electrophilic aromatic substitution (EAS) on the pyridine ring of the scaffold is predicted to be challenging due to the ring's electron-deficient character. masterorganicchemistry.comuci.eduleah4sci.com Such reactions, if they proceed, would likely require forcing conditions and the introduction of a strong electrophile. The directing effects of the fused azeto-oxazolo system would influence the position of substitution. The nitrogen atom of the pyridine ring deactivates the alpha and gamma positions towards electrophilic attack. Therefore, substitution is most likely to occur at the beta position (C6).

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Entry Reaction Reagents and Conditions Predicted Major Product
1 Nitration HNO₃/H₂SO₄ 6-Nitro-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine
2 Bromination Br₂/FeBr₃ 6-Bromo-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine

The electron-deficient nature of the pyridine ring makes it a suitable candidate for nucleophilic aromatic substitution (SNA_r). stackexchange.comchadsprep.comlibretexts.org This type of reaction is facilitated by the presence of a good leaving group, such as a halogen, at an activated position (ortho or para to the ring nitrogen). For the 1H-Azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine scaffold, positions C5 and C7 are analogous to the ortho and para positions of pyridine, respectively, and are expected to be the most reactive sites for nucleophilic attack.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions on a Halogenated Scaffold

Entry Substrate Nucleophile Reagents and Conditions Predicted Major Product
1 5-Chloro-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine Sodium methoxide NaOMe, MeOH, reflux 5-Methoxy-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine
2 7-Bromo-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine Ammonia (B1221849) NH₃, heat, pressure 1H-Azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridin-7-amine

Modern synthetic methods involving C-H activation offer a direct route to functionalize the pyridine ring without the need for pre-installed leaving groups. nih.govresearchgate.netrsc.org Transition-metal-catalyzed C-H activation reactions could potentially be employed to introduce a variety of substituents at positions that are otherwise difficult to access. The regioselectivity of these reactions would be guided by the choice of catalyst and directing groups, if any are present on the scaffold. Given the inherent reactivity of pyridines, direct C-H functionalization at C7, the position para to the nitrogen, is a plausible outcome.

Table 3: Predicted C-H Activation Reactions

Entry Reaction Catalyst/Reagents Predicted Major Product
1 Arylation Aryl halide, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ 7-Aryl-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine
2 Alkylation Alkyl halide, RuCl₂(p-cymene)₂, K₂CO₃ 7-Alkyl-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine

Modification of the Oxazole Moiety

The oxazole ring is a stable aromatic heterocycle, but it can undergo certain chemical transformations. semanticscholar.orgclockss.orgnih.gov The C2 position of the oxazole ring is known to be the most acidic, allowing for deprotonation and subsequent reaction with electrophiles. semanticscholar.org Additionally, the oxazole ring can participate in cycloaddition reactions, acting as a diene, which could lead to the formation of new ring systems. clockss.org

Table 4: Predicted Reactions on the Oxazole Moiety

Entry Reaction Reagents and Conditions Predicted Product
1 Lithiation and Alkylation 1. n-BuLi, THF, -78 °C; 2. CH₃I 2-Methyl-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine

Reactions at the Azetidine (B1206935) Nitrogen and Carbon Atoms

The azetidine ring contains a saturated nitrogen atom and two carbon atoms that can be sites for functionalization.

The nitrogen atom of the azetidine ring is a secondary amine and is expected to be nucleophilic. It can readily undergo N-alkylation and N-acylation reactions. These reactions would provide a straightforward method to introduce a wide variety of substituents at this position, thereby modulating the steric and electronic properties of the molecule.

Table 5: Predicted N-Alkylation and N-Acylation Reactions

Entry Reaction Reagents and Conditions Predicted Product
1 N-Alkylation Benzyl bromide, K₂CO₃, CH₃CN 1-Benzyl-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine
2 N-Acylation Acetyl chloride, Et₃N, CH₂Cl₂ 1-Acetyl-1H-azeto[1,2-a] stackexchange.commasterorganicchemistry.comoxazolo[3,4-c]pyridine

Ring-Opening/Closing Reactions for Derivatization

No information available in the search results.

Synthesis of Stereoisomeric Analogues

No information available in the search results.

Construction of Macrocyclic and Polycyclic Systems Incorporating the Scaffold

No information available in the search results.

A comprehensive article on "1H-Azeto[1,2-a] researchgate.netoxazolo[3,4-c]pyridine" would require dedicated research that specifically investigates this novel heterocyclic system.

Reactivity Profiles and Chemical Transformations of 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine

Cycloaddition Reactions

The unsaturated bonds within the pyridine (B92270) and oxazole (B20620) moieties of 1H-Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-c]pyridine present potential sites for cycloaddition reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.

[2+1] Cycloadditions: The electron-rich double bonds in the heterocyclic system could theoretically react with carbenes or nitrenes in [2+1] cycloaddition reactions to form highly strained, polycyclic adducts. The regioselectivity of such an addition would be influenced by the electronic distribution across the fused rings.

[3+2] Cycloadditions: The molecule could also participate as the dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. This type of reaction is a common strategy for the synthesis of five-membered heterocyclic rings. The intramolecular variant of this reaction is a key step in the synthesis of complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govmdpi.comoxazoles. mdpi.com

[4+2] Cycloadditions (Diels-Alder Type Reactions): The pyridine segment of the molecule contains a 1-azadiene motif, which is a known participant in hetero-Diels-Alder reactions. rsc.org Depending on the electronic nature of the dienophile, 1H-Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-c]pyridine could act as the diene component, leading to the formation of new six-membered rings and further annulation of the scaffold.

A hypothetical reaction scheme for cycloadditions is presented below:

Hypothetical Cycloaddition Reactions

Reaction Type Reagent Potential Product
[2+1] Cycloaddition Dichlorocarbene (:CCl₂) Dichloro-cyclopropa-fused adduct
[3+2] Cycloaddition Phenylazide (PhN₃) Triazolo-fused derivative

Ring-Opening and Ring-Expansion Reactions

The presence of the strained azetidine (B1206935) ring and the N-O bond in the oxazole ring makes the scaffold susceptible to ring-opening and ring-expansion reactions, particularly under thermal, photochemical, or catalytic conditions.

Ring-Opening: Nucleophilic attack is a common method for the ring-opening of related heterocyclic systems. For instance, oxazolo[3,2-a]pyridinium salts react with nucleophiles like amines and water, leading to the cleavage of either the oxazole or the pyridine ring, depending on the reaction conditions and the substituents. mdpi.comresearchgate.net It is plausible that strong nucleophiles could induce the opening of the strained azeto-ring or the oxazole ring of 1H-Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-c]pyridine .

Ring-Expansion: Rhodium carbenoid-induced ring expansion of isoxazoles is a known method to synthesize substituted pyridines. nih.gov This suggests that under appropriate catalytic conditions, the oxazole portion of the target molecule could potentially undergo a similar transformation, leading to a larger, more complex heterocyclic system.

Oxidation and Reduction Chemistry

The oxidation state of the nitrogen and sulfur atoms, as well as the unsaturated carbon framework, can be altered through various redox reactions.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can significantly alter the reactivity of the ring system, often facilitating nucleophilic substitution. nih.gov Furthermore, the azetidine ring could be susceptible to oxidation, potentially leading to ring-cleavage or the formation of new functional groups.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions. The reduction of related imidazo[4,5-c]pyridine and nih.govmdpi.commdpi.comtriazolo[4,5-c]pyridine derivatives has been shown to yield spinaceamines and 2-azaspinaceamines. researchgate.net Catalytic hydrogenation or reduction with hydride reagents could lead to the saturation of the pyridine and/or oxazole rings in 1H-Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-c]pyridine .

Predicted Redox Transformations

Reaction Type Reagent Expected Outcome
N-Oxidation m-CPBA Formation of the corresponding N-oxide
Catalytic Hydrogenation H₂, Pd/C Reduction of the pyridine ring

Reactions with Organometallic Reagents

Organometallic reagents are crucial for the C-H functionalization and cross-coupling reactions of heterocyclic compounds.

The pyridine ring system is often activated for C-H functionalization through various catalytic cycles involving transition metals like palladium, rhodium, or iridium. These reactions allow for the introduction of alkyl, aryl, or other functional groups at specific positions on the ring. While direct examples on the target molecule are absent, the extensive research on the C-H functionalization of imidazo[1,2-a]pyridines provides a basis for predicting similar reactivity. mdpi.com Directed metalation, where a functional group directs an organometallic reagent to a specific C-H bond, could also be a viable strategy for the selective functionalization of 1H-Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-c]pyridine .

Acid-Base Catalyzed Transformations

The basicity of the pyridine nitrogen atom and the potential acidity of certain C-H protons make the molecule susceptible to acid- and base-catalyzed reactions.

Acid-Catalyzed Reactions: In the presence of strong acids, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) salt. This can activate the ring system towards nucleophilic attack or other transformations. Acid-catalyzed cyclization and rearrangement reactions are common in the synthesis of fused nitrogen heterocycles. nih.gov

Base-Catalyzed Reactions: Strong bases can deprotonate acidic C-H protons, generating carbanionic intermediates that can react with various electrophiles. The acidity of protons adjacent to the nitrogen atoms or the carbonyl group (if any were introduced) would be enhanced, providing sites for alkylation, acylation, or condensation reactions.

Applications of 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine in Chemical Sciences Excluding Clinical/biological Applications

Building Block in Complex Molecule Synthesis

The strained four-membered azetidine (B1206935) ring is a key feature of this molecule. Azetidines are valuable building blocks in organic synthesis, often participating in ring-opening reactions to introduce functionalized amine moieties into larger, more complex structures. researchgate.net The inherent ring strain of approximately 26 kcal/mol makes the azetidine ring susceptible to nucleophilic attack, a property that can be harnessed for synthetic diversification. rsc.org

Furthermore, the oxazole (B20620) component can serve as a precursor to other important functional groups. For instance, Diels-Alder reactions involving oxazoles are a well-established method for the synthesis of substituted pyridines. wikipedia.org This reactivity could potentially be exploited to further elaborate the pyridine (B92270) portion of the core scaffold or to transform the oxazole ring itself.

The synthesis of various fused pyridine and pyrimidine (B1678525) systems often relies on the cyclization of appropriately substituted precursors. nih.govnih.govmdpi.com In a similar vein, derivatives of 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine could serve as advanced intermediates for the construction of even more complex polycyclic systems. The reactivity of the pyridine ring, such as through regioselective phosphonation or other C-H functionalization reactions, could offer additional handles for synthetic manipulation. acs.org

Table 1: Examples of Heterocyclic Building Blocks in Synthesis

Heterocycle Synthetic Application Reference
Azetidines Ring-opening for synthesis of functionalized amines researchgate.net
Oxazoles Diene in Diels-Alder reactions for pyridine synthesis wikipedia.org
5-Aminooxazole-4-carbonitrile Precursor for oxazolo[5,4-d]pyrimidines nih.gov

Scaffold for Ligand Development in Catalysis

The rigid, polycyclic framework of 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine makes it an intriguing candidate for development as a ligand in catalysis. The nitrogen atoms within the structure (in the azetidine, oxazole, and pyridine rings) present potential coordination sites for metal centers. The defined stereochemistry and rigidity of such a scaffold can lead to enhanced control over the catalytic pocket, which is crucial for achieving high enantioselectivity in asymmetric catalysis. rsc.org

For example, azetidine-derived binuclear zinc catalysts have been successfully employed in asymmetric Michael additions. rsc.org The rigidity of the azetidine ring in these catalysts is credited with improving the enantioselectivity of the reaction. Similarly, chiral azetidines have found use in various other catalytic transformations. researchgate.netdntb.gov.ua By analogy, chiral derivatives of 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine could be explored as novel ligands for a range of metal-catalyzed reactions.

Furthermore, phosphetanes, which are phosphorus-containing four-membered heterocycles, are known to serve as effective ligands in organophosphorus chemistry. researchgate.net This suggests that phosphorus-containing analogues of the target molecule could also have potential in catalysis.

Table 2: Examples of Azetidine-Containing Catalysts and Their Applications

Catalyst Type Reaction Key Feature Reference
Azetidine-derived binuclear zinc catalyst Asymmetric Michael addition of phosphites Rigid scaffold enhances enantioselectivity rsc.org

Probes for Fundamental Mechanistic Studies

The unique electronic and structural properties of this fused system could make it a useful tool for probing reaction mechanisms. For instance, the development of radiolabeled derivatives could allow for its use as a positron emission tomography (PET) probe. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This demonstrates the feasibility of incorporating PET isotopes into complex heterocyclic systems to study biological and chemical processes.

The photophysical properties of fused heterocyclic systems are also of significant interest. For example, π-expanded imidazo[1,2-a]pyridines can exhibit high fluorescence emission with large Stokes shifts. researchgate.net The photophysical properties of 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine and its derivatives could be studied to understand the influence of the fused ring system on absorption and emission characteristics, potentially leading to the development of novel fluorescent probes.

Precursors for Novel Materials (e.g., Organic Light Emitting Diodes - OLEDs, if relevant to structure)

Fused π-conjugated heterocyclic systems are of great interest in materials science, particularly for applications in organic electronics such as OLEDs. The electronic properties of such systems can be tuned by the fusion of different heterocyclic rings. researchgate.net The combination of the electron-deficient pyridine ring with the electron-rich oxazole ring in the target molecule could lead to interesting intramolecular charge transfer characteristics, which are desirable for certain electronic materials.

The synthesis of π-expanded azole-fused imidazo[1,2-a]pyridine derivatives has been shown to yield compounds with interesting photophysical properties, including fluorescence and solvatochromism. researchgate.net While the azetidine ring in 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine is saturated and thus disrupts full π-conjugation across the entire molecule, the planar oxazolo-pyridine portion could still serve as a core chromophore. Synthetic modifications to extend the conjugation could lead to materials with potential applications in organic electronics.

Role in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to form well-ordered assemblies. The nitrogen atoms in the pyridine and oxazole rings of the target molecule can act as halogen bond acceptors. rsc.org Studies on oxazole derivatives have shown that the oxazole nitrogen is a particularly strong halogen bond acceptor, comparable to pyridine nitrogen. rsc.org This suggests that 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine could be used as a building block to construct complex supramolecular architectures through halogen bonding.

Furthermore, pyridine units are often incorporated into larger host molecules, such as cryptands, to facilitate guest binding through various intermolecular forces, including C-H---π and π---π stacking interactions. nih.gov The rigid and pre-organized nature of the 1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine scaffold could make it a valuable component in the design of new host-guest systems. The selection of appropriate host or guest molecules could lead to selective recognition and separation based on supramolecular interactions. acs.org

Table 3: Compound Names Mentioned in this Article

Compound Name
1H-Azeto[1,2-a] nih.govacs.orgoxazolo[3,4-c]pyridine
Azetidine
Oxazole
Pyridine
5-Aminooxazole-4-carbonitrile
Imidazo[1,2-a]pyridines
Phosphetanes
Oxazolo[5,4-d]pyrimidines
2-Aminopyridine
Carbon-11 labeled imidazo[1,2-a]pyridine

Future Research Directions and Unaddressed Challenges in 1h Azeto 1,2 a 1 2 Oxazolo 3,4 C Pyridine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

A primary and immediate challenge is the development of efficient and robust methods for the synthesis of the 1H-Azeto[1,2-a] acs.orgacs.orgoxazolo[3,4-c]pyridine core. Given the absence of established routes, research must focus on creative strategies that can construct this complex, fused system. Initial efforts will likely draw inspiration from synthetic methods for related heterocyclic structures. magtech.com.cnnih.gov

Key areas for exploration include:

Intramolecular Cyclization Strategies: Stepwise approaches starting from functionalized pyridine (B92270) or oxazole (B20620) precursors are a logical starting point. For instance, a suitably substituted oxazolopyridine could be elaborated with a side chain designed to undergo intramolecular nucleophilic substitution to form the azetidine (B1206935) ring. magtech.com.cnfrontiersin.org

Cycloaddition Reactions: Atom-economical cycloaddition reactions are a powerful tool for building cyclic systems. magtech.com.cn The visible-light-mediated aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, could be a viable, albeit challenging, approach for forming the azetidine ring onto a pre-existing oxazolopyridine. researchgate.netnih.gov Similarly, intramolecular Diels-Alder reactions of oxazoles have been used to construct substituted pyridine rings and could be adapted for this system. researchgate.net

C-H Activation and Annulation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could provide a direct route to the fused system. acs.orgrsc.org A strategy could involve the annulation of the azeto-oxazole portion onto a pyridine ring through sequential C-H functionalization. nih.gov

A significant focus must be on the sustainability of these potential synthetic pathways. This involves prioritizing methods that use earth-abundant metal catalysts, operate under mild reaction conditions, minimize waste generation, and exhibit high atom economy. nih.gov

Table 1: Hypothetical Comparison of Potential Synthetic Routes

Strategy Potential Key Steps Anticipated Advantages Foreseeable Challenges
Intramolecular Cyclization Synthesis of a 2-chloro-3-(2-aminoethyl)oxazolo[3,4-c]pyridine precursor followed by base-mediated cyclization. Linear, more predictable sequence. Multiple steps may lead to lower overall yield; potential for competing side reactions.
[2+2] Photocycloaddition Aza Paternò-Büchi reaction between an oxazolopyridine derivative and an alkene. researchgate.netnih.gov High atom economy; direct formation of the azetidine ring. Regio- and stereoselectivity control; potential for low photoreactivity of precursors.
C-H Annulation Palladium-catalyzed coupling of a pyridine with a pre-formed azeto-oxazole fragment. rsc.orgnih.gov Convergent approach; potential for late-stage diversification. Achieving the desired regioselectivity on the pyridine ring; harsh conditions may be required.
Diels-Alder Approach Intramolecular [4+2] cycloaddition of a custom-designed oxazole-diene precursor. researchgate.net Excellent control over stereochemistry. Synthesis of the complex precursor; potential for aromatization to undesired products.

Investigation of Uncharted Reactivity Patterns and Selectivity Control

The unique fusion of a strained azetidine ring with an aromatic system predicts a complex and potentially novel reactivity profile. The high ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, while the pyridine and oxazole rings offer sites for electrophilic and nucleophilic attack. nih.govnih.gov Understanding and controlling the reactivity of this scaffold is paramount for its development as a building block in medicinal chemistry or materials science.

Future investigations should address:

Strain-Driven Reactions: The azetidine ring is a key reactive center. nih.gov Its ring-opening under acidic, basic, or catalytic conditions could provide access to a variety of highly functionalized γ-aminopyridine derivatives. rsc.org The selectivity of this ring-opening (i.e., which C-N bond cleaves) will be a critical area of study.

Selective Functionalization of the Pyridine Ring: The pyridine core has multiple C-H bonds that could be functionalized. rsc.org Developing methods for regioselective substitution (e.g., at the C-4, C-5, or C-7 positions) is a significant challenge due to the directing effects of the fused rings and the nitrogen atom. acs.orgresearchgate.net Strategies employing directing groups or exploiting subtle differences in electronic properties will be necessary. nih.gov

Reactivity of the Oxazole Ring: The oxazole component may also participate in cycloaddition reactions or undergo ring-opening, further adding to the chemical space accessible from this scaffold.

Controlling the chemoselectivity—selectively reacting one ring system in the presence of the others—will be a formidable but essential task for synthetic utility.

Table 2: Potential Reactive Sites and Explorable Transformations

Reactive Site Type of Transformation Potential Outcome Key Challenge
Azetidine N-C Bonds Lewis acid- or transition metal-catalyzed ring-opening. rsc.org Access to functionalized γ-amino-oxazolopyridines. Regiocontrol of bond cleavage.
Pyridine C-H Bonds Electrophilic aromatic substitution, C-H activation/arylation. acs.orgrsc.org Introduction of new substituents for property tuning. Achieving site-selectivity (regiocontrol).
Pyridine Nitrogen Alkylation, oxidation, metal coordination. wikipedia.org Formation of pyridinium (B92312) salts, N-oxides, or metal complexes. Altering the electronic properties of the entire system.
Oxazole Ring Diels-Alder reactions, nucleophilic attack. researchgate.net Annulation of new rings or ring-opening to form new structures. Overcoming the aromaticity of the oxazole ring.

Advanced Computational Predictions and Experimental Validation Studies

Given the challenges in synthesizing and reacting with this novel scaffold, computational chemistry and machine learning are poised to play a crucial role in guiding research efforts. nih.gov In silico methods can accelerate the discovery process by predicting the fundamental properties and reactivity of 1H-Azeto[1,2-a] acs.orgacs.orgoxazolo[3,4-c]pyridine and its derivatives before committing to resource-intensive laboratory work.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's 3D structure, assess its ring strain, predict spectroscopic signatures (NMR, IR), and calculate the activation barriers for potential reactions, thus predicting the most likely sites of reactivity. peerj.com

Machine Learning (ML) Models: As experimental data becomes available, ML models can be trained to predict reaction outcomes, identify potentially hazardous reaction pathways, and screen virtual libraries of derivatives for desired properties. rsc.orgnih.govnih.gov This data-driven approach can uncover non-intuitive structure-activity relationships. researchgate.net

Iterative Feedback Loop: The most powerful approach will involve a tight integration of computational prediction and experimental validation. rsc.org Theoretical predictions will guide which experiments to perform, and the results of those experiments will be used to refine and improve the accuracy of the computational models. youtube.com

Table 3: Example of a Computational-Experimental Validation Workflow

Property/Reaction Computational Prediction (DFT) Experimental Goal Method of Validation
Molecular Geometry Predicted bond lengths and angles of the strained azetidine ring. Determine the crystal structure. X-ray Crystallography
Site Reactivity Calculation of Fukui indices or activation energies suggesting C-4 on the pyridine is most susceptible to electrophilic attack. rsc.org Perform a test reaction (e.g., bromination). NMR and Mass Spectrometry of the product mixture.
Spectroscopic Data Predicted 1H and 13C NMR chemical shifts. acs.org Characterize the synthesized compound. Comparison of predicted spectra with experimental NMR data.
Reaction Feasibility Modeling of transition states shows a high energy barrier for a proposed synthetic step. peerj.com Avoid unfeasible synthetic routes. Lack of product formation in the corresponding lab experiment.

Development of High-Throughput Synthesis and Screening Methods for Scaffold Modification

To efficiently explore the chemical space around the 1H-Azeto[1,2-a] acs.orgacs.orgoxazolo[3,4-c]pyridine core, modern high-throughput techniques will be indispensable. These methods allow for the rapid synthesis and evaluation of large numbers of related compounds, known as a chemical library. medchemexpress.comresearchgate.net

Future work in this area should focus on:

Automated Synthesis: Utilizing automated synthesis platforms to perform reactions in parallel, enabling the creation of a diverse library of derivatives with various substituents on the core scaffold. acs.orgnih.gov This approach dramatically accelerates the process of generating new chemical entities for testing.

High-Throughput Screening (HTS): Developing and implementing miniaturized assays to screen the compound library for specific biological activities or material properties. agilent.com HTS can rapidly identify "hits"—compounds that show a desired effect—from a large collection.

Library Design: Designing the library of derivatives to maximize chemical diversity or to focus on properties relevant to a specific application (e.g., drug-like properties). This involves the careful selection of building blocks for the automated synthesis.

Table 4: Hypothetical High-Throughput Workflow for Scaffold Derivatization

Stage Objective Technology/Method Expected Output
1. Library Design Select building blocks to maximize diversity around the core scaffold. Computational diversity analysis and virtual screening. A set of 100-1,000 virtual target structures.
2. Automated Synthesis Synthesize the designed library of compounds. Automated liquid handlers and parallel reaction blocks. nih.gov A microplate array with purified compounds.
3. High-Throughput Screening Identify compounds with activity against a chosen biological target (e.g., a protein kinase). Miniaturized biochemical assays (e.g., fluorescence-based). agilent.com A list of "hit" compounds with initial activity data.
4. Hit Validation Confirm the activity and determine the potency of the initial hits. Dose-response curve generation and secondary assays. Confirmed hits with IC50 values.
5. Data Analysis Identify structure-activity relationships (SAR). Chemoinformatics software to correlate structure with activity. Insights for designing the next generation of more potent compounds.

Integration into Emerging Areas of Materials Science and Chemical Engineering

Beyond potential pharmaceutical applications, the unique structural and electronic features of 1H-Azeto[1,2-a] acs.orgacs.orgoxazolo[3,4-c]pyridine suggest it could be a valuable component in advanced materials. nih.govnih.gov

Promising avenues for research include:

Polymer Chemistry: The strained azetidine ring can act as a monomer in cationic ring-opening polymerization (CROP) to produce novel polyamines. rsc.orgresearchgate.netutwente.nl Polymers incorporating the rigid, aromatic oxazolopyridine backbone could exhibit unique thermal, mechanical, or conductive properties. nih.gov

Organic Electronics: The conjugated π-system of the oxazolopyridine moiety could be exploited in organic light-emitting diodes (OLEDs) or sensors. acs.org The pyridine nitrogen provides a site for tuning electronic properties or coordinating with metals, making it a candidate for hole-transporting materials or fluorescent chemosensors. researchgate.netmdpi.com

Energetic Materials: The combination of high nitrogen content and significant ring strain in the azetidine portion are features often found in energetic materials. nih.gov Careful derivatization could lead to new materials with tailored energy release characteristics.

Functional Materials and Catalysis: The pyridine nitrogen atom is a Lewis basic site capable of coordinating to metal ions. wikipedia.org This allows the scaffold to be used as a ligand in catalysis or to be grafted onto surfaces to create functional materials for applications like proton exchange membranes or selective metal capture. researchgate.netacs.org

Table 5: Potential Applications in Materials Science

Application Area Key Structural Feature Potential Function Primary Research Challenge
Polymer Science Strain of the azetidine ring. rsc.orgresearchgate.net Monomer for ring-opening polymerization to create functional polyamines. Controlling the polymerization process and characterizing the resulting polymer properties.
Organic Electronics Conjugated oxazolopyridine system. acs.org Hole-transporting layer in OLEDs or as a fluorescent sensor. Tuning the HOMO/LUMO energy levels for efficient charge transport and emission.
Energetic Materials High nitrogen content and ring strain. nih.gov High-density energetic plasticizer or melt-castable explosive. Balancing energy content with thermal stability and sensitivity.
Catalysis Lewis basic pyridine nitrogen. wikipedia.org Ligand for homogeneous or heterogeneous catalysts. Synthesizing stable metal complexes and demonstrating catalytic activity.
Proton Exchange Membranes Pyridine/Piperidine (B6355638) functionality. acs.org Component in membranes for high-temperature fuel cells. Achieving high proton conductivity and long-term stability under operating conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.